molecular formula C15H19FN4O3 B3018165 N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide CAS No. 894019-46-6

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Cat. No.: B3018165
CAS No.: 894019-46-6
M. Wt: 322.34
InChI Key: DWZCCTZHFWWDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a useful research compound. Its molecular formula is C15H19FN4O3 and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Applications:

    • N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a similar compound, has shown remarkable anticancer effects. Alkylurea moiety replacement in this compound led to synthesized derivatives with potent antiproliferative activities against cancer cell lines and reduced acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
  • Antiallergic Agents:

    • Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related, have revealed their potential as novel antiallergic compounds. One specific amide in this series was found to be significantly more potent than existing antiallergic drugs in various assays (Menciu et al., 1999).
  • Applications in Epilepsy Treatment:

    • The compound N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential in treating epilepsy. Its structure and molecular docking analysis targeting the VEGFr receptor indicate its efficacy in antiepileptic applications (Sharma et al., 2018).
  • PI3K/mTOR Inhibitors:

    • Compounds with a similar structure have been explored as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These inhibitors show promise in cancer treatment due to their ability to modulate key signaling pathways involved in cell growth and proliferation (Stec et al., 2011).
  • Chemosensors for Zn2+ Monitoring:

    • A chemosensor derived from a similar compound has been developed for monitoring Zn2+ concentrations in living cells and aqueous solutions, highlighting its application in biological and environmental monitoring (Park et al., 2015).

Properties

IUPAC Name

N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCCTZHFWWDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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